7-Bromo-2-(methylsulfonyl)-4-(methylthio)imidazo[2,1-f][1,2,4]triazine
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Overview
Description
7-Bromo-2-(methylsulfonyl)-4-(methylthio)imidazo[2,1-f][1,2,4]triazine is a heterocyclic compound that belongs to the imidazo[2,1-f][1,2,4]triazine family. This compound is characterized by the presence of a bromine atom, a methylsulfonyl group, and a methylthio group attached to the imidazo[2,1-f][1,2,4]triazine core. These structural features make it a valuable scaffold in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-(methylsulfonyl)-4-(methylthio)imidazo[2,1-f][1,2,4]triazine typically involves the annulation of 2-amino[1,3,5]triazines with ketones. An I2-mediated annulation reaction is commonly used, where electron-rich or electron-poor acetophenone and heterocycle ketones, as well as propiophenone, are functionalized with 2-amino-[1,3,5]triazines . The reaction conditions are straightforward and can be applied on a gram scale.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the I2-mediated annulation reaction suggests that it could be adapted for industrial-scale synthesis with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-2-(methylsulfonyl)-4-(methylthio)imidazo[2,1-f][1,2,4]triazine undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dehalogenated imidazo[2,1-f][1,2,4]triazine.
Substitution: Various substituted imidazo[2,1-f][1,2,4]triazines depending on the nucleophile used.
Scientific Research Applications
7-Bromo-2-(methylsulfonyl)-4-(methylthio)imidazo[2,1-f][1,2,4]triazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-Bromo-2-(methylsulfonyl)-4-(methylthio)imidazo[2,1-f][1,2,4]triazine is not fully understood. it is believed to interact with specific molecular targets and pathways, such as enzymes or receptors, leading to its observed biological effects. Further research is needed to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar imidazo core but differ in the attached pyridine ring.
Imidazo[1,2-a]pyrimidines: These compounds have a pyrimidine ring attached to the imidazo core and are known for their diverse biological activities.
Imidazo[1,5-a]pyridines: These compounds are structurally related but have a different arrangement of nitrogen atoms in the ring system.
Uniqueness
7-Bromo-2-(methylsulfonyl)-4-(methylthio)imidazo[2,1-f][1,2,4]triazine is unique due to the presence of the bromine atom, methylsulfonyl group, and methylthio group, which confer distinct chemical reactivity and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C7H7BrN4O2S2 |
---|---|
Molecular Weight |
323.2 g/mol |
IUPAC Name |
7-bromo-4-methylsulfanyl-2-methylsulfonylimidazo[2,1-f][1,2,4]triazine |
InChI |
InChI=1S/C7H7BrN4O2S2/c1-15-6-5-9-3-4(8)12(5)11-7(10-6)16(2,13)14/h3H,1-2H3 |
InChI Key |
DGSVYLKYGUUEMW-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC(=NN2C1=NC=C2Br)S(=O)(=O)C |
Origin of Product |
United States |
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